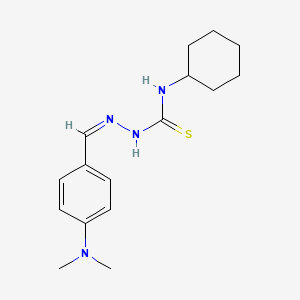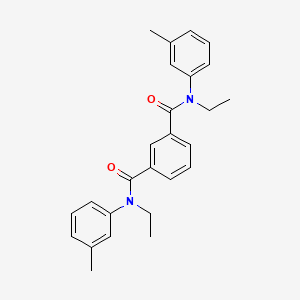
Diisopropyl (1S,10BR)-3-(4-bromobenzoyl)-1,10B-dihydropyrrolo(2,1-A)phthalazine-1,2-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diisopropyl (1S,10BR)-3-(4-bromobenzoyl)-1,10B-dihydropyrrolo(2,1-A)phthalazine-1,2-dicarboxylate is a complex organic compound that belongs to the class of phthalazine derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Diisopropyl (1S,10BR)-3-(4-bromobenzoyl)-1,10B-dihydropyrrolo(2,1-A)phthalazine-1,2-dicarboxylate typically involves multi-step organic reactions. The starting materials often include phthalic anhydride, bromobenzoyl chloride, and diisopropylamine. The reaction conditions may require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of such complex compounds may involve advanced techniques like continuous flow synthesis, which allows for better control over reaction conditions and scalability. The use of automated reactors and real-time monitoring can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
Diisopropyl (1S,10BR)-3-(4-bromobenzoyl)-1,10B-dihydropyrrolo(2,1-A)phthalazine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction of specific functional groups using reducing agents.
Substitution: Replacement of certain atoms or groups with others under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more complex phthalazine derivatives, while reduction may produce simpler compounds with fewer functional groups.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its biological activity and potential therapeutic effects.
Medicine: Explored for its potential use in drug development, particularly for targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Diisopropyl (1S,10BR)-3-(4-bromobenzoyl)-1,10B-dihydropyrrolo(2,1-A)phthalazine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. These may include binding to enzymes, receptors, or other proteins, leading to modulation of biological processes. Detailed studies are required to elucidate the exact pathways and effects.
相似化合物的比较
Similar Compounds
Phthalazine derivatives: Compounds with similar core structures but different substituents.
Benzoyl compounds: Molecules containing the benzoyl functional group.
Dihydropyrrolo derivatives: Compounds with the dihydropyrrolo ring system.
Uniqueness
Diisopropyl (1S,10BR)-3-(4-bromobenzoyl)-1,10B-dihydropyrrolo(2,1-A)phthalazine-1,2-dicarboxylate is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to other similar compounds.
属性
CAS 编号 |
853349-11-8 |
|---|---|
分子式 |
C26H25BrN2O5 |
分子量 |
525.4 g/mol |
IUPAC 名称 |
dipropan-2-yl (1S,10bR)-3-(4-bromobenzoyl)-1,10b-dihydropyrrolo[2,1-a]phthalazine-1,2-dicarboxylate |
InChI |
InChI=1S/C26H25BrN2O5/c1-14(2)33-25(31)20-21(26(32)34-15(3)4)23(24(30)16-9-11-18(27)12-10-16)29-22(20)19-8-6-5-7-17(19)13-28-29/h5-15,20,22H,1-4H3/t20-,22-/m0/s1 |
InChI 键 |
GMTJXLAJGDBVFH-UNMCSNQZSA-N |
手性 SMILES |
CC(C)OC(=O)[C@@H]1[C@@H]2C3=CC=CC=C3C=NN2C(=C1C(=O)OC(C)C)C(=O)C4=CC=C(C=C4)Br |
规范 SMILES |
CC(C)OC(=O)C1C2C3=CC=CC=C3C=NN2C(=C1C(=O)OC(C)C)C(=O)C4=CC=C(C=C4)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


methanamine](/img/structure/B11943632.png)
![N-[2-(1-Azepanyl)ethoxy]guanidine, sulfate](/img/structure/B11943640.png)
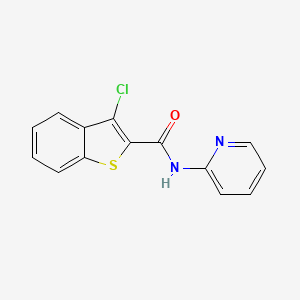
![7,7-Dibromo-1,4,4-trimethylbicyclo[4.1.0]heptane](/img/structure/B11943649.png)
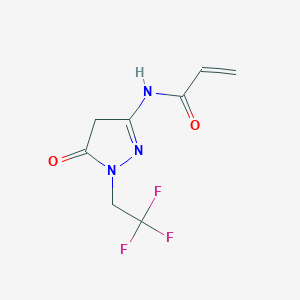

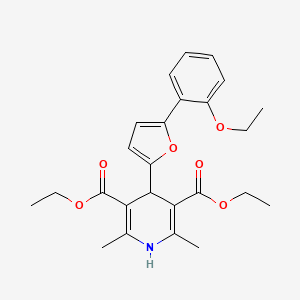
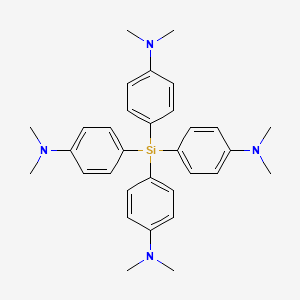
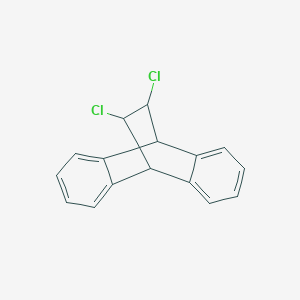

![2-[Dibromo(nitro)methyl]-3-methylpyridine](/img/structure/B11943687.png)
